molecular formula C18H25N2O5P B11700094 Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11700094
M. Wt: 380.4 g/mol
InChI Key: BUEOWLTXHALQIB-UHFFFAOYSA-N
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Description

Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a phosphonate group, an oxazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can produce a variety of phosphonate-containing compounds .

Scientific Research Applications

Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-4-methylbenzylphosphonate
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)

Uniqueness

Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H25N2O5P

Molecular Weight

380.4 g/mol

IUPAC Name

4-[4-diethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C18H25N2O5P/c1-4-23-26(21,24-5-2)17-18(20-10-12-22-13-11-20)25-16(19-17)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3

InChI Key

BUEOWLTXHALQIB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)N3CCOCC3)OCC

Origin of Product

United States

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